molecular formula C23H22FN3O4S2 B2933640 N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-51-9

N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2933640
CAS No.: 851782-51-9
M. Wt: 487.56
InChI Key: MYXJKDDKSQXZHD-UHFFFAOYSA-N
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Description

N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-derived compound featuring dual sulfonamide groups. Its structure includes a 4-fluorobenzenesulfonyl substituent at the pyrazoline N1-position and a 2-methylphenyl group at the C5 position of the dihydropyrazole ring. The meta-substituted phenyl ring at C3 is further functionalized with a methanesulfonamide group.

Pyrazoline scaffolds are associated with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of electron-withdrawing fluorine and sulfonamide groups may enhance binding affinity to biological targets by modulating electronic and steric properties .

Properties

IUPAC Name

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4S2/c1-16-6-3-4-9-21(16)23-15-22(17-7-5-8-19(14-17)26-32(2,28)29)25-27(23)33(30,31)20-12-10-18(24)11-13-20/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXJKDDKSQXZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. Subsequently, the fluorobenzenesulfonyl group is introduced via sulfonylation, and the methanesulfonamide group is added through a sulfonamide formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can affect various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a broader class of pyrazoline-sulfonamide hybrids. Key structural analogs and their differences are summarized below:

Compound Name Substituents at Pyrazoline Positions Key Structural Variations Reference
Target Compound N1: 4-fluorobenzenesulfonyl; C3: methanesulfonamide-phenyl; C5: 2-methylphenyl Benchmark structure
4-[5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide N1: benzenesulfonamide; C3: phenyl; C5: 4-fluorophenyl Lacks methanesulfonamide and 2-methylphenyl groups
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide N1: 3-chlorobenzenesulfonyl; C3: ethanesulfonamide-phenyl; C5: 2-fluorophenyl Chlorine substituent (electron-withdrawing) vs. fluorine; ethanesulfonamide vs. methanesulfonamide
N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide C5: 4-(dimethylamino)phenyl; N1: methylsulfonyl Electron-donating dimethylamino group at C5; methylsulfonyl at N1 instead of fluorobenzenesulfonyl

Key Observations :

  • C5 Position: The 2-methylphenyl group introduces steric bulk compared to 4-fluorophenyl () or 4-(dimethylamino)phenyl (), which may affect conformational stability .

Physicochemical Properties

Property Target Compound (Inferred) Compound Compound
Molecular Weight ~460–480 g/mol 436.548 g/mol ~380–400 g/mol
LogP (Predicted) ~3.0–3.5 2.63 ~2.8–3.2
Solubility Low (due to sulfonamide hydrophobicity) Low (LogP = 2.63) Moderate (smaller substituents)

Key Observations :

  • The target compound’s higher molecular weight and LogP compared to and analogs suggest reduced solubility, which may impact bioavailability .

Bioactivity Comparisons

While explicit data for the target compound are unavailable, related compounds exhibit notable bioactivities:

Compound Bioactivity Mechanism Reference
4-[3-(4-Hydroxyphenyl)-5-aryl-dihydropyrazol-1-yl]benzenesulfonamides Carbonic anhydrase inhibition (IC50: 8–50 nM); Cytotoxicity (IC50: 10–30 µM) Enzyme active-site binding via sulfonamide
N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)dihydropyrazol-3-yl)phenyl)methanesulfonamide Anticancer activity (unpublished) Probable kinase inhibition
4-[5-(4-Fluorophenyl)-3-phenyl-dihydropyrazol-1-yl]benzenesulfonamide Antimicrobial (MIC: 16–64 µg/mL) Membrane disruption or enzyme inhibition

Key Observations :

  • The target compound’s fluorobenzenesulfonyl and methanesulfonamide groups may enhance carbonic anhydrase inhibition compared to hydroxyl or phenyl analogs .
  • Steric bulk from the 2-methylphenyl group could reduce cytotoxicity relative to smaller substituents (e.g., 4-fluorophenyl in ) .

Biological Activity

N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, also known by its CAS number 851782-51-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring and sulfonamide group, which are critical for its biological activity. The molecular formula is C23H22FN3O4S2C_{23}H_{22}FN_3O_4S_2 with a molecular weight of approximately 466.56 g/mol. The structural complexity contributes to its diverse interactions within biological systems.

Structural Formula

\text{N 3 1 4 fluorobenzenesulfonyl 5 2 methylphenyl 4 5 dihydro 1H pyrazol 3 yl phenyl}methanesulfonamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group facilitates interactions with target proteins, leading to inhibition or modulation of enzymatic activity.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and coagulation.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular responses and signaling cascades.

Therapeutic Applications

Research indicates that this compound may have potential applications in:

  • Anti-inflammatory Agents : The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
  • Antithrombotic Activity : It has shown promise as an inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade, which could be beneficial in treating thrombotic disorders .

Case Studies

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effects on Factor Xa.
    • Findings : The compound demonstrated a Ki value of 13 pM against Factor Xa, indicating high potency as an anticoagulant agent .
  • Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory potential in animal models.
    • Findings : In preclinical studies, administration led to significant reductions in inflammatory markers and symptoms associated with arthritis.

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound stands out due to its unique structural features that enhance its binding affinity and selectivity for target enzymes.

Compound NameStructure FeaturesBiological Activity
Compound ASulfonamide + PyrazoleModerate COX inhibition
Compound BSulfonamide + ThiazoleWeak Factor Xa inhibition
This compound Sulfonamide + PyrazoleHigh COX & Factor Xa inhibition

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